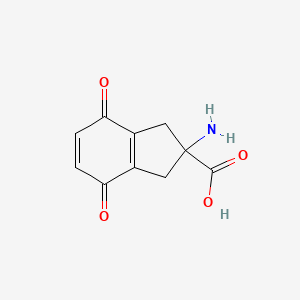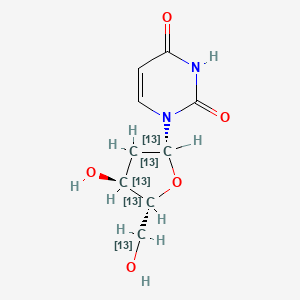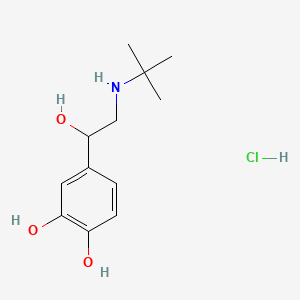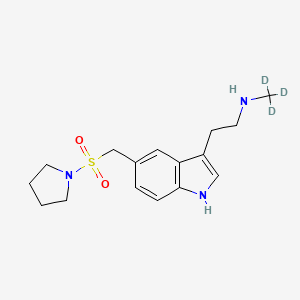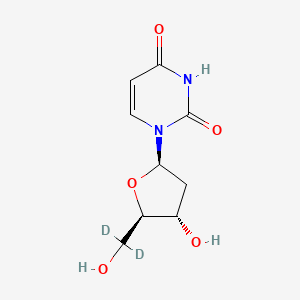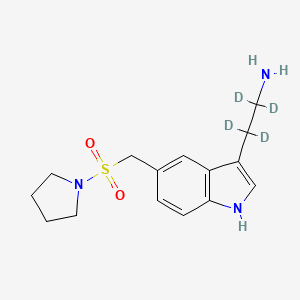![molecular formula C7H14O6 B583657 L-[1-13C]Fucose CAS No. 83379-38-8](/img/structure/B583657.png)
L-[1-13C]Fucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-[1-13C]Fucose is a labeled form of L-fucose, a six-carbon deoxy sugar that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells. The labeling with carbon-13 isotope allows for detailed metabolic studies using nuclear magnetic resonance spectroscopy and mass spectrometry. L-fucose plays a significant role in various biological processes, including cell-cell adhesion, immune response, and microbial interactions in the gut .
Mechanism of Action
Target of Action
L-Fucose-1-13C primarily targets dendritic cells (DCs) , specifically cDC1 and moDC subsets . Dendritic cells are central initiators of immune responses in the body, playing a crucial role in the detection of tumor antigens, recruitment of adaptive immune cells to the tumor microenvironment, and elimination of pre-malignant and early-stage tumor cells .
Mode of Action
L-Fucose-1-13C interacts with its targets by polarizing immature myeloid cells towards specific DC subsets . In vitro, L-Fucose-1-13C treatment enhances antigen uptake and processing of DCs . This interaction results in an increase in the stimulation of T cell populations .
Biochemical Pathways
L-Fucose-1-13C affects the fucosylation pathway in mammalian cells . Fucosylated glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose . Two pathways for the synthesis of GDP-fucose operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway .
Result of Action
The result of L-Fucose-1-13C’s action is an enhancement of the immunostimulatory activity of dendritic cells . This leads to an increase in the stimulation of T cell populations , which can have significant implications for immune response, particularly in the context of cancer immunotherapy .
Biochemical Analysis
Biochemical Properties
L-Fucose-1-13C plays a significant role in biochemical reactions. It is metabolized by gut microorganisms, which produce short-chain fatty acids that are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in L-Fucose-1-13C metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of L-Fucose-1-13C metabolism .
Cellular Effects
L-Fucose-1-13C has profound effects on various types of cells and cellular processes. For instance, it can be used to enhance the immunostimulatory activity of dendritic cells (DCs). L-Fucose-1-13C polarizes immature myeloid cells towards specific DC subsets, specifically cDC1 and moDC subsets . In vitro, L-Fucose-1-13C treatment enhances antigen uptake and processing of DCs .
Molecular Mechanism
The molecular mechanism of L-Fucose-1-13C involves its interactions with biomolecules and changes in gene expression. For instance, L-Fucose-1-13C-treated DCs increase stimulation of T cell populations . This suggests that L-Fucose-1-13C may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of L-Fucose-1-13C vary with different dosages in animal models. For instance, L-Fucose-1-13C has been shown to promote neurogenesis and gliogenesis derived from enteric neural precursor cells by inhibiting the SMAD2 signaling, thus facilitating enteric nervous system regeneration and gastrointestinal motility recovery in type 1 diabetic mice .
Metabolic Pathways
L-Fucose-1-13C is involved in several metabolic pathways. It is metabolized by gut microorganisms into short-chain fatty acids . The metabolic steps of the fuculose-1-phosphate pathway are also involved in the metabolism of L-Fucose-1-13C .
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: L-[1-13C]Fucose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common method involves the enzymatic conversion of L-fuculose to L-fucose using fucose isomerase. The optimal conditions for this reaction are typically around 40°C and pH 10, with manganese ions as cofactors .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are designed to overproduce L-fucose by optimizing metabolic pathways and fermentation conditions. The product is then purified using techniques such as high-performance liquid
Properties
IUPAC Name |
(3S,4R,5S,6S)-2-(hydroxy(113C)methyl)-6-methyloxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3/t3-,4+,5+,6-,7?/m0/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDAKKGEZOUGCL-HDNRTSKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)
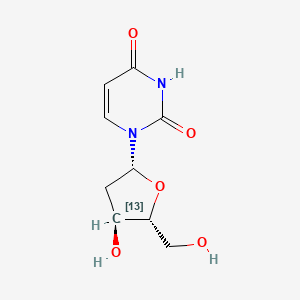

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)


